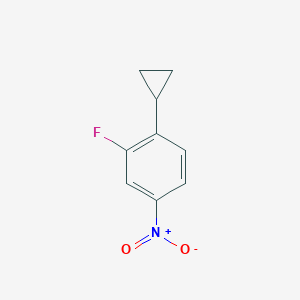

1-Cyclopropyl-2-fluoro-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-9-5-7(11(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUKOJIDCSEIRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Cyclopropyl-2-fluoro-4-nitrobenzene: Strategic Intermediate for KAT II Inhibition

An In-Depth Technical Guide to 1-Cyclopropyl-2-fluoro-4-nitrobenzene (CAS 2366994-63-8).[1][2][3][4]

Executive Summary

This compound (CAS 2366994-63-8) is a specialized fluorinated aryl intermediate primarily utilized in the synthesis of Kynurenine Aminotransferase II (KAT II) inhibitors .[1][2][5] Its structural core combines three distinct pharmacophoric elements: a nitro group (precursor to anilines for amide coupling), a fluorine atom (for metabolic blocking and electronic modulation), and a cyclopropyl moiety (a bioisostere for isopropyl/phenyl groups that imparts rigid 3D geometry and improved lipophilicity).

This guide delineates the synthetic architecture, physicochemical behavior, and handling protocols for this compound, positioning it as a critical building block for neuroactive drug discovery programs targeting cognitive impairment associated with schizophrenia.

Chemical Identity & Physicochemical Profile

| Parameter | Data |

| CAS Registry Number | 2366994-63-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈FNO₂ |

| Molecular Weight | 181.16 g/mol |

| Physical State | Solid (Low melting) or Viscous Oil (Predicted) |

| LogP (Predicted) | ~2.8 (High Lipophilicity due to Cyclopropyl) |

| pKa (Conjugate Acid) | N/A (Nitro group is non-basic) |

| Key Precursor | 1-Bromo-2-fluoro-4-nitrobenzene (CAS 364-73-8) |

| Primary Application | KAT II Inhibitor Synthesis, Kinase Inhibitor Scaffolds |

Synthetic Architecture

The synthesis of this compound presents a regiochemical challenge: installing the cyclopropyl group ortho to a fluorine atom while preserving the nitro group. The most robust industrial route utilizes Palladium-Catalyzed Suzuki-Miyaura Coupling .

Core Synthetic Route: Suzuki Cross-Coupling

This protocol avoids the hazards of nitrating a cyclopropyl-benzene precursor (which risks ring opening or oxidation) by installing the cyclopropyl ring after the nitro group is established.

Reaction Scheme Logic:

-

Starting Material: 1-Bromo-2-fluoro-4-nitrobenzene . The bromine at C1 is activated for oxidative addition by the para-nitro group (C4).

-

Coupling Partner: Cyclopropylboronic acid .

-

Catalyst System: Pd(OAc)₂ with Tricyclohexylphosphine (PCy₃) or Pd(dppf)Cl₂. The bulky, electron-rich phosphine is crucial for coupling sterically demanding cyclopropyl groups ortho to fluorine.

-

Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) in Toluene/Water.

Mechanism & Pathway Visualization

Figure 1: Synthetic workflow from commercial precursors to the target intermediate and its downstream aniline derivative.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of this compound on a 10g scale.

Materials:

-

1-Bromo-2-fluoro-4-nitrobenzene (1.0 eq, 10.0 g, 45.4 mmol)

-

Cyclopropylboronic acid (1.3 eq, 5.07 g, 59.0 mmol)

-

Pd(OAc)₂ (0.05 eq, 510 mg)

-

Tricyclohexylphosphine (0.1 eq, 1.27 g)

-

K₃PO₄ (3.0 eq, 28.9 g)

-

Solvent: Toluene (150 mL) / Water (15 mL)

Step-by-Step Methodology:

-

Inertion: Charge a 500 mL 3-neck round-bottom flask with the aryl bromide, boronic acid, and K₃PO₄. Evacuate and backfill with Argon (3 cycles). Reasoning: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.

-

Catalyst Formation: Add Toluene and Water (degassed).[6] Add Pd(OAc)₂ and PCy₃ under positive Argon flow.

-

Reaction: Heat the mixture to 100°C for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear, replaced by the product (Rf ~0.65, often fluorescent under UV).

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.[7]

-

Extraction: Wash the filtrate with Brine (2x). Dry organic layer over Na₂SO₄.[6]

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexane).

-

Note: The product is lipophilic and elutes early.

-

-

Validation: ¹H NMR (CDCl₃) should show cyclopropyl protons at δ 0.7–1.1 ppm (multiplets) and aromatic protons consistent with 1,2,4-substitution.

Reactivity Profile & Applications

Electronic & Steric Effects

The molecule exhibits a unique "Push-Pull" electronic system:

-

Nitro Group (C4): Strongly deactivating, withdrawing electron density.

-

Cyclopropyl (C1): Weakly activating (sigma-donor), but sterically bulky.

-

Fluorine (C2): Inductively withdrawing, but resonance donating.

Crucially , the position of the fluorine (meta to the nitro group) renders it stable to Nucleophilic Aromatic Substitution (SNAr) . Unlike 4-fluoronitrobenzene, where the fluorine is labile, the fluorine in this scaffold is intended to remain as a structural element to block metabolic hydroxylation or modulate binding affinity.

Downstream Transformation: Nitro Reduction

The primary utility of this compound is as a precursor to the corresponding aniline.

Protocol: Iron-mediated reduction is preferred over catalytic hydrogenation to prevent accidental cyclopropyl ring opening (hydrogenolysis).

-

Reagents: Fe powder (5 eq), NH₄Cl (5 eq), EtOH/H₂O (4:1), 80°C.

-

Product: 1-Cyclopropyl-2-fluoro-4-aniline . This aniline is then coupled with carboxylic acids or heterocycles to form the final drug candidate (e.g., KAT II inhibitors described in US Patent 8,183,238).

Decision Tree: Reactivity Logic

Figure 2: Reactivity decision tree highlighting the stability of the fluorine position and the vulnerability of the cyclopropyl ring to acidic conditions.

Safety & Stability

-

Thermal Stability: Nitro compounds carry a risk of energetic decomposition. Do not heat neat material above 150°C.

-

Acid Sensitivity: The cyclopropyl ring acts as a "masked alkene." Exposure to strong Bronsted acids (conc. H₂SO₄) or Lewis acids (AlCl₃) can trigger ring opening, destroying the pharmacophore.

-

Toxicity: Like many nitro-aromatics, assume potential mutagenicity until proven otherwise. Handle in a fume hood with nitrile gloves.

References

-

Dugan, B. J., et al. (2012). Bicyclic and tricyclic compounds as KAT II inhibitors. U.S. Patent No.[8] 8,183,238.[8] Washington, DC: U.S. Patent and Trademark Office. Link

-

Kuzmich, D., & Mulrooney, C. (2003).[8] Synthesis of 1-Cyclopropyl-2-nitrobenzenes via Suzuki Coupling. Synthesis, 2003(11), 1671–1674. Link

-

BenchChem. (2025). Technical Guide to 1-Cyclopropyl-2-nitrobenzene Synthesis. Link

-

ChemicalBook. (2024). Product Entry: this compound (CAS 2366994-63-8).[1][2][3][4][5][9] Link

Sources

- 1. 489-18-9|1-tert-Butyl-2-fluoro-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. 1427-07-2|2-Fluoro-4-nitrotoluene|BLD Pharm [bldpharm.com]

- 3. 853910-00-6|2-(2-Fluoro-4-nitrophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 2366994-63-8 [m.chemicalbook.com]

- 5. 1369854-05-6|2-Ethyl-1-fluoro-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 8. US8183238B2 - Bicyclic and tricyclic compounds as KAT II inhibitors - Google Patents [patents.google.com]

- 9. 937783-91-0|(2-Fluoro-4-nitrophenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

Cyclopropyl-Substituted Aryl Fluorides: Synthetic Strategies & Physicochemical Profiling

This guide details the strategic synthesis, physicochemical profiling, and application of cyclopropyl-substituted aryl fluorides . These motifs are critical in modern drug discovery, serving as metabolically stable bioisosteres that modulate lipophilicity and potency.

Executive Summary: The "Escape from Flatland"

In medicinal chemistry, the cyclopropyl group is not merely a spacer; it is a high-value bioisostere for isopropyl and gem-dimethyl groups. When attached to an aryl fluoride scaffold, it imparts unique physicochemical properties:

-

Metabolic Blocking: The cyclopropyl C-H bonds (

character) are stronger (~106 kcal/mol) than acyclic alkyl C-H bonds, resisting cytochrome P450 oxidation. -

Conformational Locking: The ring restricts the rotation of the aryl-alkyl bond, reducing the entropic penalty upon protein binding.

-

Lipophilicity Modulation: Unlike the isopropyl group, which increases lipophilicity (LogP), the cyclopropyl group often lowers LogP due to its unique electron density distribution ("banana bonds") which can engage in weak hydrogen bonding.

Physicochemical Comparison (Data Summary)

| Substituent (R) | Metabolic Stability ( | Electronic Effect ( | |

| -CH(CH₃)₂ (Isopropyl) | 1.53 | Low (Benzylic oxidation) | -0.01 (Weak Donor) |

| -Cyclopropyl | 1.14 | High | +0.01 (Weak Acceptor) |

| -CF₃ | 0.88 | Very High | +0.41 (Strong Acceptor) |

Table 1: Comparison of common alkyl substituents on aryl rings. Note the significant drop in lipophilicity (

Strategic Retrosynthesis

To access cyclopropyl-substituted aryl fluorides, three primary disconnections are employed. The choice depends on the availability of the fluorinated precursor and the tolerance of the synthetic route to the C-F bond.

Figure 1: Retrosynthetic map for accessing cyclopropyl-aryl fluorides. Route A is preferred for scale-up; Route B is preferred for accessing chiral cyclopropanes.

Protocol A: Palladium-Catalyzed Cross-Coupling (The Industry Standard)

The Suzuki-Miyaura coupling is the most robust method for installing cyclopropyl groups onto aryl fluorides. However, cyclopropylboronic acid is notoriously unstable (protodeboronation).

Recommendation: Use Potassium Cyclopropyltrifluoroborate (

Detailed Experimental Workflow

Objective: Synthesis of 1-cyclopropyl-4-fluorobenzene from 1-chloro-4-fluorobenzene.

Reagents:

-

Substrate: 1-Chloro-4-fluorobenzene (1.0 equiv)

-

Nucleophile: Potassium cyclopropyltrifluoroborate (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: RuPhos or XPhos (4 mol%) – Critical for aryl chlorides.

-

Base:

(3.0 equiv) -

Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Protocol:

-

Degassing (Critical): In a reaction vial, combine the solvent system (Toluene/Water). Sparge with Argon for 15 minutes. Why? Palladium(0) species are sensitive to oxidation, which kills the catalytic cycle.

-

Charge Solids: Add

, -

Catalyst Addition: Add

and RuPhos. -

Reaction: Seal the vial and heat to 95°C for 16 hours with vigorous stirring (>800 rpm).

-

Note: The biphasic system requires rapid stirring to ensure phase transfer effectiveness.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (2x) and brine (1x). Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

-

TLC Monitoring: The starting aryl chloride is UV active. The product (cyclopropyl aryl fluoride) will likely have a higher Rf value (more non-polar).

- NMR: Monitor the shift of the fluorine signal. The change in the electronic environment from -Cl to -Cyclopropyl will cause a distinct upfield shift (approx. 2-5 ppm).

Protocol B: Photoredox Cyclopropanation (The Modern Approach)

For complex scaffolds where the aryl halide is not available, or to install the ring onto a fluorostyrene, photoredox catalysis offers a mild, stereoconvergent route.

Mechanism: This proceeds via a Radical-Polar Crossover (RPCC).[2] A radical adds to the alkene, followed by reduction to an anion, which cyclizes.[3]

Figure 2: Mechanism of Photoredox Cyclopropanation. The radical-polar crossover allows for the synthesis of strained rings under mild conditions.

Key Reagents:

-

Precursor: (E)-1-fluoro-4-(prop-1-en-1-yl)benzene.

-

Reagent: Diiodomethane (

) or Ammonium Iodomethylsilicate. -

Photocatalyst:

or organic dyes (4CzIPN). -

Light Source: Blue LEDs (450-460 nm).

Case Study: Synthesis of Prasugrel Intermediate

Prasugrel, an antiplatelet agent, utilizes a cyclopropyl-fluorophenyl ketone core. The metabolic stability of this drug relies heavily on the specific positioning of the fluorine and the cyclopropyl ring.

Synthetic Pathway:

-

Friedel-Crafts Acylation: Fluorobenzene + Cyclopropanecarbonyl chloride

1-cyclopropyl-2-(4-fluorophenyl)ethanone.-

Issue: Regioselectivity (para vs ortho).

-

-

Optimized Route (Grignard):

-

Start with 4-Fluorobenzonitrile .

-

React with Cyclopropylmagnesium bromide .

-

Acidic hydrolysis yields the ketone exclusively.

-

Why this matters: This intermediate demonstrates the stability of the cyclopropyl group under strong Lewis Acid (

References

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein J. Org.[4][5] Chem. 2020. Link

-

Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. J. Org. Chem. 2017. Link

-

Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. J. Am. Chem. Soc. 2018.[3][4][6][7][8] Link

-

Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. 2024.[9][10] Link

-

Role of Small Molecules Containing Fluorine Atoms in Medicine. MDPI Molecules. 2023.[11] Link

Sources

- 1. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover [organic-chemistry.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. scholarship.claremont.edu [scholarship.claremont.edu]

- 7. acs.figshare.com [acs.figshare.com]

- 8. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. iris.unipa.it [iris.unipa.it]

Technical Profile: 2-Fluoro-4-nitro-1-cyclopropylbenzene

The following technical guide details the properties, synthesis, and applications of 2-fluoro-4-nitro-1-cyclopropylbenzene , a specialized fluorinated intermediate used in the development of metabolically stable pharmaceutical scaffolds.

CAS Registry Number: 2366994-63-8 (Isomer Specific)

Molecular Formula: C

Executive Summary

2-fluoro-4-nitro-1-cyclopropylbenzene is a high-value building block in medicinal chemistry, primarily utilized to synthesize aniline derivatives for kinase inhibitors and other small-molecule therapeutics.[1][3][5] Its structural value lies in the cyclopropyl group , which acts as a metabolically stable, lipophilic bioisostere for isopropyl or ethyl groups, and the fluorine atom , which modulates pKa and blocks metabolic oxidation at the ortho position.[1][3][4]

Unlike its isomer (4-cyclopropyl-2-fluoro-1-nitrobenzene), where the fluorine is activated for nucleophilic substitution, the fluorine in this compound is meta to the nitro group , rendering it chemically stable against S

Physicochemical Identity

The compound is characterized by a strained cyclopropyl ring adjacent to a fluorine atom, creating a unique steric and electronic environment.[1][3][4]

| Property | Value / Description | Note |

| Appearance | Pale yellow solid or oil | Low melting point due to cyclopropyl disruption of crystal packing.[1][3][5] |

| Boiling Point | ~260–270 °C (Predicted) | High boiling point typical of nitroaromatics.[1][4][5] |

| LogP | 2.8 – 3.2 (Predicted) | Cyclopropyl adds ~1.5 log units of lipophilicity vs. methyl.[1][4][5] |

| Electronic Character | Electron-deficient ring | Nitro group withdraws density; Fluorine is inductively withdrawing but mesomerically donating.[1][3][4][5] |

| Solubility | DCM, EtOAc, DMSO, Toluene | Poorly soluble in water.[1][3][4] |

Synthetic Pathways

Synthesis must be approached with regiochemical precision to avoid isomer mixtures.[1][4] Two primary routes are established: Suzuki-Miyaura Coupling (High Precision) and Direct Nitration (Industrial Scale).[1][3][4][5]

Method A: Suzuki-Miyaura Coupling (Recommended for R&D)

This route guarantees the correct isomer by starting with the pre-halogenated scaffold.[1][4][5]

-

Starting Material: 1-Bromo-2-fluoro-4-nitrobenzene (or 4-bromo-3-fluoronitrobenzene).[1][3][4][5]

-

Catalyst: Pd(dppf)Cl

or Pd(PPh -

Base: K

PO -

Mechanism: The cyclopropyl group replaces the bromine atom.[1][4][5] The fluorine remains untouched due to the strength of the C-F bond compared to C-Br.[3][4][5]

Method B: Electrophilic Nitration (Industrial)

Direct nitration of 1-cyclopropyl-2-fluorobenzene relies on the directing effects of the substituents.[1][3][5]

-

Activator: Cyclopropyl group (Strong ortho/para director).[1][4][5]

-

Deactivator: Fluorine atom (Weak ortho/para director).[1][4][5]

-

Regioselectivity: The cyclopropyl group dominates.[1][4][5] The position para to the cyclopropyl group (Position 4) is sterically favored over the ortho position (Position 6).[1][4][5]

-

Risk: Potential formation of the ortho-isomer (6-nitro) byproduct, requiring chromatographic separation.[1][3][4][5]

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathways and the downstream reduction to the aniline derivative.

Figure 1: Synthetic routes to 2-fluoro-4-nitro-1-cyclopropylbenzene and its conversion to the bioactive aniline scaffold.

Reactivity & Functionalization Profile

Nitro Group Reduction (Chemo-selective)

The primary utility of this compound is as a precursor to 4-amino-2-fluoro-1-cyclopropylbenzene .[1][3][5]

-

Standard Protocol: Hydrogenation (H

, 1 atm) over Pd/C in Methanol/THF. -

Alternative (Halogen-Safe): Iron powder (Fe) with NH

Cl in Ethanol/Water.[1][3][4][5] This prevents accidental de-fluorination, although the C-F bond is generally robust.[1][3][4] -

Outcome: Yields the aniline, which retains the cyclopropyl group intact.[3][4][5]

Fluorine Stability (The "Meta" Effect)

A critical distinction must be made regarding the position of the fluorine:

-

In this isomer (F is meta to NO

): The fluorine is NOT activated for Nucleophilic Aromatic Substitution (S -

Implication: You cannot displace this fluorine with amines or alkoxides.[4][5] It is a permanent structural feature intended to modulate metabolic stability and conformation.[1][4]

Cyclopropyl Ring Sensitivity[1][4][5]

-

Acid Sensitivity: The cyclopropyl ring acts like a "double bond" character.[1][4][5] Strong Lewis acids (e.g., AlCl

, BBr -

Radical Stability: Benzylic positions on cyclopropyl rings are susceptible to radical abstraction.[1][3][4][5] Avoid radical bromination conditions (NBS/AIBN) unless ring opening is desired.[1][4][5]

Applications in Drug Discovery[1][5][7][8]

Metabolic Blocking

The cyclopropyl group is frequently used to replace isopropyl or ethyl groups to block CYP450-mediated oxidation.[1][3][4][5]

-

Mechanism: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to acyclic alkyl groups (~98 kcal/mol), making them resistant to hydroxylation.[1][4][5]

-

Fluorine Effect: The adjacent fluorine atom further deactivates the ring and prevents metabolic attack at the ortho position.[1][4][5]

Conformational Restriction

The cyclopropyl group is rigid.[1][4][5] When attached to the phenyl ring, it adopts a bisected conformation relative to the aromatic plane to maximize orbital overlap (conjugation).[1][4][5] This locks the molecular conformation, potentially reducing the entropic penalty of binding to a target protein (e.g., a kinase ATP pocket).[1][3][4]

Example Use Case:

-

Target: KAT II Inhibitors (Kynurenine Aminotransferase).[1][4][5]

-

Role: The 2-fluoro-4-nitro-1-cyclopropylbenzene core is reduced to the aniline and coupled to a heterocyclic core.[1][3][4][5] The cyclopropyl group fits into a hydrophobic pocket, while the fluorine modulates the basicity of the aniline nitrogen.[1][3][4]

Safety & Handling Protocols

Hazard Identification

-

Nitroaromatics: Potentially explosive if dried and heated under confinement.[1][4][5] Handle as a potential energetic material.[1][4][5]

-

Toxicity: Likely toxic by inhalation and ingestion.[1][3][4][5] Nitrobenzenes are known methemoglobinemia inducers.[1][4]

Storage & Stability[3][4][5]

-

Conditions: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

-

Shelf Life: Stable for >2 years if protected from light and moisture.[1][4][5]

References

-

Preparation of Bicyclic and Tricyclic Compounds as KAT II Inhibitors. Source: US Patent 8,183,238 B2. Context: Describes the synthesis and use of cyclopropyl-fluoronitrobenzene derivatives in pharmaceutical scaffolds.

-

The Cyclopropyl Fragment in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. Context: Comprehensive review on the metabolic and conformational advantages of cyclopropyl groups in drug design. [1][4][5]

-

Nucleophilic Aromatic Substitution of Fluoronitrobenzenes. Source: Journal of Organic Chemistry. Context: Establishes the reactivity rules for S

Ar, confirming the inertness of fluorine meta to the nitro group. -

Suzuki-Miyaura Coupling of Cyclopropylboronic Acids. Source: Tetrahedron Letters. Context: Methodology for installing cyclopropyl groups onto brominated nitrobenzenes.[1][4][5]

Sources

- 1. 2-Fluoro-4-nitro-1-(propan-2-yl)benzene | C9H10FNO2 | CID 11672782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1820000-34-7|1-Allyl-2-fluoro-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. US8183238B2 - Bicyclic and tricyclic compounds as KAT II inhibitors - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

1-Cyclopropyl-2-fluoro-4-nitrobenzene MSDS safety data sheet

This guide provides an in-depth technical analysis and safety profile for 1-Cyclopropyl-2-fluoro-4-nitrobenzene , a specialized fluorinated intermediate used primarily in the synthesis of kinase inhibitors and pharmaceutical active ingredients (APIs).

Note on Chemical Identity: As this is a specialized R&D intermediate, specific regulatory data (CAS) may vary by vendor or be indexed under its IUPAC isomer names (e.g., 4-cyclopropyl-3-fluoronitrobenzene). This guide synthesizes data based on Structure-Activity Relationships (SAR) of close structural analogs (fluoronitrobenzenes and cyclopropylarenes) to ensure maximum safety coverage.

PART 1: Chemical Identity & Structural Analysis

1.1 Core Identification

-

Chemical Name: this compound

-

Synonyms: 4-Cyclopropyl-3-fluoronitrobenzene; 2-Fluoro-4-nitro-1-cyclopropylbenzene.

-

Molecular Formula:

[1][] -

Molecular Weight: 181.16 g/mol [1][]

-

Structural Motif: A tri-substituted benzene ring featuring:

-

Nitro Group (

): Electron-withdrawing, responsible for high energy potential and toxicity. -

Fluorine Atom (

): Ortho to the cyclopropyl group; enhances metabolic stability and lipophilicity. -

Cyclopropyl Ring: A strained 3-carbon ring acting as a rigid bioisostere for alkyl or phenyl groups.

-

1.2 Physicochemical Properties (Predicted)

| Property | Value (Approximate) | Context for Handling |

| Physical State | Yellow to Orange Solid/Oil | Low melting point solids often supercool into oils. |

| Melting Point | 35–45 °C | May melt during transport; store in cool conditions. |

| Boiling Point | ~260 °C (at 760 mmHg) | High boiler; vacuum distillation required for purification. |

| LogP | 2.8 – 3.2 | Lipophilic; penetrates skin/gloves easily. |

| Flash Point | >110 °C | Combustible but not highly flammable (unless dissolved). |

PART 2: Risk Assessment & Safety Profile (The "MSDS" Deep Dive)

2.1 Critical Hazards (GHS Classification)

This compound combines the toxicity of nitroaromatics with the reactivity of strained rings.

-

Acute Toxicity (Category 3/4): Nitroaromatics are known methemoglobin formers. Absorption through skin (dermal) or inhalation can interfere with oxygen transport in the blood.

-

Skin/Eye Irritation (Category 2A): Fluorinated aromatics are potent irritants.

-

Thermal Instability: The nitro group provides a decomposition pathway at elevated temperatures (>200°C), potentially releasing

gases.

2.2 Hierarchy of Safety Controls

The following decision tree outlines the mandatory safety workflow for handling this compound in a research setting.

Caption: Figure 1. Operational safety workflow emphasizing engineering controls and thermal limits.

2.3 Emergency Response

-

Inhalation: Move to fresh air immediately. If cyanosis (blue skin/lips) occurs, administer oxygen. Antidote: Methylene blue (clinical administration only) is standard for methemoglobinemia.

-

Fire: Use

or dry powder.[3] Warning: Burning fluorinated compounds releases Hydrogen Fluoride (HF). Firefighters must wear full SCBA.

PART 3: Strategic Applications in Drug Discovery

3.1 Why this Molecule?

In medicinal chemistry, this compound is a high-value scaffold because:

-

Metabolic Blocking: The fluorine atom at position 2 blocks metabolic oxidation at that site (a common clearance pathway).

-

Conformational Lock: The cyclopropyl group adds rigidity compared to an isopropyl or ethyl group, potentially improving binding affinity to kinase pockets.

-

Synthetic Handle: The nitro group is a "masked" aniline, ready for reduction and subsequent amide coupling.

3.2 Synthetic Protocol: The "Suzuki-Reduction" Sequence

The most robust method to access this core is via Suzuki coupling of commercially available 1-bromo-2-fluoro-4-nitrobenzene, followed by nitro reduction.

Step 1: Suzuki Coupling (Synthesis of the Core)

-

Reagents: 1-bromo-2-fluoro-4-nitrobenzene, Cyclopropylboronic acid,

, -

Solvent: Toluene/Water (3:1).

-

Conditions: Reflux (90°C) for 12 hours under Argon.

-

Safety Note: Degas solvents thoroughly. Palladium catalysts can ignite solvent vapors if dried on filter paper.

Step 2: Nitro Reduction (Activation)

The reduction of the nitro group to the aniline is the critical next step.

-

Method A (Hydrogenation):

(1 atm), 10% Pd/C, MeOH. Fastest, but risks reducing the aromatic ring if over-exposed. -

Method B (Chemical): Iron powder (

),

Caption: Figure 2. Synthetic route from commodity starting materials to the active aniline precursor.

PART 4: Storage, Stability & Quality Control

4.1 Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerated). While the solid is stable at room temperature, the cyclopropyl ring can degrade over months if exposed to acidic impurities or heat.

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and solvent leaching.

4.2 Self-Validating QC System

Before using this intermediate in a precious step, validate its integrity:

-

Visual Check: Should be Yellow/Orange. If Brown/Black , decomposition has occurred (likely nitro-oxidation).

-

H-NMR Diagnostic:

-

Look for the Cyclopropyl multiplets at

0.7–1.1 ppm (4H). -

Look for the Aromatic protons : The proton ortho to the fluorine will show distinct H-F coupling (

).

-

-

F-NMR: A single peak around -110 to -120 ppm confirms the fluorine is intact and not displaced.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12533333, Fluoronitrobenzene derivatives. Retrieved from [Link]

- Wurst, J. et al. (2020).Strategic Applications of Cyclopropyl Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (General reference for cyclopropyl utility).

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

Methodological & Application

Reaction of cyclopropylboronic acid with fluorinated nitrobenzenes

Title: Strategic C(sp²)–C(sp³) Bond Formation: Cyclopropylation of Fluorinated Nitrobenzenes via Suzuki-Miyaura Coupling

Part 1: Introduction & Strategic Overview

The Challenge:

The introduction of a cyclopropyl group into fluorinated nitrobenzenes is a high-value transformation in medicinal chemistry.[1] The cyclopropyl moiety acts as a bioisostere for isopropyl or ethyl groups, often improving metabolic stability and potency, while the fluorine and nitro groups serve as critical handles for downstream functionalization (e.g.,

However, this reaction represents a "clash of instabilities." Cyclopropylboronic acid (CPBA) is notoriously prone to protodeboronation (decomposition), while electron-deficient fluoronitrobenzenes can be sluggish in oxidative addition (if chlorinated) or prone to side reactions (nitro reduction) under forcing conditions.

The Solution:

This guide details a high-fidelity protocol using Ligand-Controlled Palladium Catalysis . By selecting bulky, electron-rich phosphine ligands (

Part 2: Mechanistic Insight (The "Why")

To succeed, you must understand the "Race Against Time" occurring in your flask.

-

The Productive Path (Suzuki Cycle): The Pd(0) catalyst must undergo oxidative addition into the C–X bond (X = Br, Cl) of the fluoronitrobenzene. The electron-withdrawing nature of the nitro group (

) and fluorine ( -

The Destructive Path (Protodeboronation): CPBA is unstable.[2] In the presence of water and base, it hydrolyzes and then decomposes to cyclopropane gas and boric acid.

-

Critical Insight: If Oxidative Addition is slow (e.g., with aryl chlorides), the CPBA decomposes before it can transmetalate.

-

Solution: We use Tricyclohexylphosphine (

) or XPhos . These bulky, electron-rich ligands accelerate the oxidative addition and stabilize the active Pd species, ensuring the catalyst is ready for the boronic acid the moment it enters the cycle.

-

Visualizing the Pathway

Caption: The Kinetic Race: The catalyst must capture the boronic acid (Transmetalation) before it decomposes (Protodeboronation).

Part 3: Experimental Protocols

Method A: The "Gold Standard" (For Aryl Bromides)

Best for: 1-Bromo-2-fluoro-4-nitrobenzene and similar analogs.

Reagents:

-

Substrate: Fluorinated Nitrobenzene Bromide (1.0 equiv)

-

Boron Source: Cyclopropylboronic Acid (1.3 – 1.5 equiv)

-

Catalyst: Palladium(II) Acetate [

] (5 mol%) -

Ligand: Tricyclohexylphosphine (

) (10 mol%)[3] -

Base: Potassium Phosphate Tribasic (

), Anhydrous (3.0 equiv) -

Solvent: Toluene / Water (20:1 ratio)

Step-by-Step Protocol:

-

Catalyst Pre-complexation (Crucial): In a separate small vial, dissolve

and -

Main Setup: To a reaction vial equipped with a magnetic stir bar, add the Fluorinated Nitrobenzene Bromide, Cyclopropylboronic Acid, and anhydrous

. -

Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes (vacuum/fill cycle x3). Oxygen is the enemy of

. -

Solvent Addition: Add the Toluene and the specific amount of Water (degassed).

-

Note: A small amount of water is necessary for the boronic acid activation, but too much accelerates decomposition. The 20:1 ratio is the "sweet spot."

-

-

Initiation: Inject the pre-complexed catalyst solution via syringe.

-

Reaction: Heat the block to 100°C for 4–12 hours. Monitor by LC-MS.

-

Checkpoint: You are looking for the disappearance of the Bromide. If the Bromide remains but CPBA is gone, add another 0.5 equiv of CPBA.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine. Dry over

. -

Purification: Flash chromatography. Warning: Cyclopropyl-nitrobenzenes can be UV-active but sometimes streak; use a gradient of Hexane/EtOAc.

Method B: The "Robustness" Protocol (For Aryl Chlorides)

Best for: 1-Chloro-2-fluoro-4-nitrobenzene or when CPBA fails.

Why this method? Aryl chlorides react slower.[2] Standard CPBA will decompose before the reaction finishes. We use Potassium Cyclopropyltrifluoroborate , which releases the active boron species slowly ("Slow Release Strategy").

Reagents:

-

Substrate: Fluorinated Nitrobenzene Chloride (1.0 equiv)

-

Boron Source: Potassium Cyclopropyltrifluoroborate (1.5 equiv)[2]

-

Catalyst:

(2 mol%) + XPhos (4 mol%) (or commercially available XPhos-Pd-G2). -

Base: Cesium Carbonate (

) (3.0 equiv) -

Solvent: THF / Water (10:1)

Protocol Differences:

-

All solids (Substrate, Borate, Catalyst, Ligand, Base) can be weighed into the vial directly (if using XPhos-Pd-G2 precatalyst).

-

Purge thoroughly.

-

Heat to 80°C for 16–24 hours. The trifluoroborate hydrolyzes slowly, maintaining a low but constant concentration of the active boronic acid, matching the slow oxidative addition rate of the chloride.

Part 4: Data Interpretation & Troubleshooting

Quantitative Comparison of Conditions

| Variable | Method A (CPBA) | Method B (Trifluoroborate) |

| Substrate Scope | Aryl Bromides / Iodides | Aryl Chlorides / Bromides |

| Reaction Time | Fast (4-8 h) | Slow (16-24 h) |

| Water Sensitivity | High (Strict 20:1 ratio) | Moderate (Hydrolysis required) |

| Atom Economy | Lower (Excess CPBA often needed) | Higher (Stoichiometric efficiency) |

| Cost | CPBA is cheaper | Trifluoroborate is more expensive |

Troubleshooting Guide:

-

Issue: "I see the product, but also aniline (reduced nitro group)."

-

Cause: Palladium can catalyze the reduction of nitro groups if hydrogen sources are present (even trace amounts from solvent decomposition).

-

Fix: Switch solvent to Dioxane . Ensure strictly anhydrous conditions if using Method A. Lower the temperature to 80°C.

-

-

Issue: "Starting material remains, Boronic acid is gone."

-

Cause: Protodeboronation occurred faster than coupling.

-

Fix: Switch to Method B (Trifluoroborate). Alternatively, add the CPBA in portions (e.g., 0.5 equiv every 2 hours).

-

-

Issue: "Loss of Fluorine?"

-

Cause: Rare, but if the nitro group is ortho to the fluorine,

by the base (hydroxide/alkoxide) might displace the fluorine. -

Fix: Use a non-nucleophilic base like

(bulky phosphate) or

-

Part 5: Optimization Workflow

Use this decision tree to select the correct protocol for your specific fluorinated nitrobenzene derivative.

Caption: Protocol Selection Matrix: Balancing substrate reactivity with reagent stability.

Part 6: References

-

Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link

-

Primary source for the Pd(OAc)2/PCy3 protocol.

-

-

Deng, M. Z., et al. (2000).[4] Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(08), 1095-1100. Link

-

Establishes base effects (

vs KF) in cyclopropyl coupling.

-

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

-

Foundation for Method B (Trifluoroborates).

-

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

-

Definitive mechanistic study on why CPBA decomposes and how to stop it.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. audreyli.com [audreyli.com]

- 4. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]

Nucleophilic aromatic substitution (SNAr) on 1-cyclopropyl-2-fluoro-4-nitrobenzene

An Application Guide for the Synthesis of Novel Cyclopropyl-Aryl Scaffolds via Nucleophilic Aromatic Substitution

Abstract

This technical guide provides a comprehensive overview and detailed protocols for conducting Nucleophilic Aromatic Substitution (SNAr) reactions on 1-cyclopropyl-2-fluoro-4-nitrobenzene. This substrate is a valuable building block in medicinal chemistry, and its efficient functionalization is critical for the development of novel therapeutic agents. We will explore the underlying mechanistic principles, provide field-tested protocols for substitution with various nucleophiles (amines, alcohols, and thiols), and discuss essential analytical methods for reaction monitoring and characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of the Cyclopropyl-Nitroaryl Moiety

The this compound scaffold is of significant interest in drug discovery. The cyclopropyl group, a bioisostere for phenyl rings or gem-dimethyl groups, often enhances metabolic stability, improves potency, and modulates conformation. Combined with the synthetically versatile nitro group, which can be readily reduced to an amine for further derivatization, this scaffold represents a powerful starting point for creating diverse chemical libraries.

Nucleophilic Aromatic Substitution (SNAr) is the premier method for functionalizing this core. Unlike many cross-coupling reactions, SNAr often proceeds without the need for expensive transition-metal catalysts, making it a highly atom-economical and scalable process.[1][2] The unique electronic properties of this compound make it an exceptionally well-suited substrate for this transformation.

The SNAr Mechanism: An Electronically Driven Process

The SNAr reaction is a two-step addition-elimination process.[3][4] Its efficiency is critically dependent on the electronic nature of the aromatic ring. For a successful reaction, the ring must be "activated" or made electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[5][6]

Key Features of SNAr on this compound:

-

Activation: The nitro group (-NO₂) at the para-position to the leaving group is a powerful EWG. It strongly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate.[5][7]

-

Leaving Group: Fluorine is an excellent leaving group in SNAr reactions. Despite the high strength of the C-F bond, fluorine's high electronegativity strongly polarizes the ipso-carbon, making it highly electrophilic and susceptible to attack. The rate-determining step is typically the nucleophilic addition, not the C-F bond cleavage.[7][8]

-

Intermediate Stabilization: The reaction proceeds through a resonance-stabilized carbanion known as a Meisenheimer complex.[4][9] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, providing significant stabilization that lowers the activation energy of the first step.[4][6]

Caption: SNAr mechanism on the activated aryl fluoride.

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should optimize conditions based on the specific nucleophile used.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Experimental Workflow

A systematic approach is key to reproducible results. The general workflow encompasses setup, execution, workup, and analysis.

Caption: A standardized workflow for SNAr reactions.

Protocol 1: Substitution with Amine Nucleophiles (N-Arylation)

This protocol is suitable for primary and secondary aliphatic or aromatic amines.

-

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (1.1 - 1.5 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)[1]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and the chosen base (K₂CO₃ or Cs₂CO₃).

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

-

Add the anhydrous solvent (DMSO or DMF) via syringe.

-

Add the amine nucleophile dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-12 hours).

-

Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: Substitution with Alcohol/Phenol Nucleophiles (O-Arylation)

This protocol requires a strong base to deprotonate the alcohol or phenol, forming a more potent alkoxide/phenoxide nucleophile.

-

Materials:

-

This compound (1.0 eq)

-

Alcohol or phenol nucleophile (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 eq)[3]

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the alcohol/phenol and anhydrous THF or DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add NaH or t-BuOK portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas.

-

Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

In a separate flask, dissolve this compound in a minimal amount of the same anhydrous solvent.

-

Add the solution of the aryl fluoride dropwise to the stirring nucleophile solution at room temperature.

-

Heat the reaction to 60-100 °C, monitoring by TLC or HPLC.[10]

-

Upon completion, cool to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Perform an aqueous workup and purification as described in Protocol 3.2, steps 7-10.

-

Protocol 3: Substitution with Thiol Nucleophiles (S-Arylation)

This protocol is effective for generating aryl thioethers, which are important motifs in pharmaceuticals.

-

Materials:

-

This compound (1.0 eq)

-

Thiol nucleophile (1.1 eq)

-

Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Combine this compound, the thiol, and Cs₂CO₃ in a dry flask under an inert atmosphere.

-

Add anhydrous DMF and stir the mixture at room temperature. Many reactions with thiols are rapid and may not require heating.[11]

-

Monitor the reaction closely by TLC or HPLC. If the reaction is sluggish, gentle heating to 40-60 °C can be applied.

-

Once the reaction is complete, perform an aqueous workup and purification as described in Protocol 3.2, steps 7-10.

-

Reaction Monitoring and Product Characterization

A self-validating protocol requires robust analytical control. The choice of technique depends on the available instrumentation and the properties of the reactants and products.[12]

| Technique | Application in SNAr Monitoring | Advantages | Considerations |

| TLC | Rapid, qualitative check of reaction progress. Used to identify optimal solvent systems for column chromatography. | Fast, inexpensive, and simple to perform. | Provides qualitative data only; co-elution can be misleading. |

| HPLC | Quantitative analysis of reaction kinetics, conversion, and purity.[13] | High resolution and sensitivity; provides accurate quantitative data.[14] | Requires method development; higher instrument cost. |

| GC-MS | Suitable for volatile and thermally stable products. Provides quantitative data and mass confirmation.[15] | Excellent sensitivity and provides structural information from mass fragmentation. | Not suitable for non-volatile or thermally labile compounds. |

| NMR | Structural elucidation of the final purified product (¹H, ¹³C, ¹⁹F NMR). | Provides definitive structural information and confirmation of substitution. | Not typically used for real-time monitoring; requires high-purity samples. |

| LC-MS | Confirms the mass of the desired product in crude or purified samples. | High throughput and provides molecular weight confirmation. | Ionization efficiency can vary; not inherently quantitative without standards. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | 1. Insufficiently reactive nucleophile.2. Base is not strong enough.3. Reaction temperature is too low.4. Water present in the reaction. | 1. For O/N-H nucleophiles, use a stronger base (e.g., NaH instead of K₂CO₃).2. Increase reaction temperature in 20 °C increments.3. Switch to a more polar aprotic solvent like DMSO.4. Ensure all glassware is flame-dried and solvents are anhydrous. |

| Multiple Products/Side Reactions | 1. Nucleophile has multiple reactive sites.2. Reaction with the nitro group.3. Reaction temperature is too high. | 1. Use a protecting group strategy for the nucleophile.2. Use milder conditions (lower temperature, weaker base).3. Reduce the reaction temperature. |

| Low Yield after Workup | 1. Product is partially water-soluble.2. Incomplete extraction.3. Product degradation on silica gel. | 1. Saturate the aqueous layer with NaCl (brine) before extraction.2. Increase the number of extractions (e.g., from 3x to 5x).3. Deactivate silica gel with triethylamine (1% in eluent) for basic products. |

Conclusion

The SNAr reaction on this compound is a powerful and versatile tool for the synthesis of complex molecules in drug discovery and development. The protocols and guidelines presented here offer a solid foundation for researchers to efficiently generate novel derivatives. By understanding the mechanistic principles and employing robust analytical monitoring, scientists can confidently and reproducibly synthesize valuable building blocks for next-generation therapeutics.

References

-

Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Source: Filo URL: [Link]

-

Title: Short Notes on Nucleophilic Aromatic Substitution Source: Longdom Publishing URL: [Link]

-

Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) Source: JoVE URL: [Link]

-

Title: SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem Source: Springer Nature URL: [Link]

-

Title: Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Source: ACS Publications URL: [Link]

-

Title: SNAr reaction monitored by at‐line HPLC and optimized using a SNOBFIT... Source: ResearchGate URL: [Link]

-

Title: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies Source: Taylor & Francis Online URL: [Link]

-

Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

-

Title: An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts Source: RSC Publishing URL: [Link]

-

Title: HPLC or GC-MS: Which Technique is Best for Your Needs? Source: Aijiren URL: [Link]

-

Title: Real-time HPLC-MS reaction progress monitoring using an automated analytical platform Source: Royal Society of Chemistry URL: [Link]

-

Title: GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Source: Patsnap URL: [Link]

Sources

- 1. communities.springernature.com [communities.springernature.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]

- 5. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]

- 6. longdom.org [longdom.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 15. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]

Application Note: Cyclopropylation of 2-Fluoro-4-Nitrohalobenzenes

This Application Note and Protocol guide is designed for researchers and medicinal chemists focusing on the cyclopropylation of 2-fluoro-4-nitrohalobenzenes . It prioritizes field-proven methodologies, specifically Suzuki-Miyaura and Negishi cross-couplings, while addressing the unique electronic and steric challenges posed by the ortho-fluoro and para-nitro substituents.

Executive Summary

The 2-fluoro-4-nitro-1-cyclopropylbenzene scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor to fluorinated anilines found in kinase inhibitors and antibiotics (e.g., Linezolid analogs). The introduction of the cyclopropyl group enhances metabolic stability and lipophilicity compared to isopropyl or ethyl groups.

However, the 2-fluoro-4-nitrohalobenzene substrate presents a "Push-Pull" electronic challenge:

-

Activation: The para-nitro group strongly activates the C-Halogen bond for oxidative addition (in Pd-catalysis) and nucleophilic attack (in SNAr).

-

Destabilization: The ortho-fluoro group introduces steric strain and inductive effects that can destabilize sensitive catalytic intermediates.

-

Reagent Sensitivity: The nitro group is incompatible with Grignard reagents (Kumada coupling), necessitating the use of Boron (Suzuki) or Zinc (Negishi) chemistries.

This guide details three validated protocols:

-

Suzuki-Miyaura Coupling: The primary, scalable route using Cyclopropylboronic acid.

-

Negishi Coupling: The high-reactivity route for aryl chlorides or difficult substrates.

-

Nucleophilic Aromatic Substitution (SNAr): For synthesizing N-cyclopropyl anilines.

Mechanistic Insight & Reagent Selection

The "Ortho-Effect" and Catalyst Choice

The 2-fluoro substituent creates steric hindrance around the halogen leaving group (X). Standard ligands (e.g., PPh3) often fail to promote reductive elimination efficiently in sterically congested systems.

-

Recommendation: Use electron-rich, bulky phosphine ligands like PCy3 , SPhos , or XPhos . These facilitate oxidative addition into the C-X bond and stabilize the active Pd(0) species.

Reagent Stability: The Boron Dilemma

Cyclopropylboronic acid (CPBA) is prone to protodeboronation (loss of the boron group) under aqueous/basic conditions, leading to cyclopropane gas and unreacted aryl halide.

-

Counter-Strategy: Use Cyclopropyl MIDA boronate or Potassium cyclopropyltrifluoroborate for slow-release stability, or employ a "fast-reaction" protocol with high catalyst loading and non-protic cosolvents.

Decision Matrix: Which Reagent?

| Feature | Suzuki (Boronic Acid) | Negishi (Zinc Reagent) | Kumada (Grignard) |

| Reagent | Cyclopropylboronic acid | Cyclopropylzinc Bromide | Cyclopropylmagnesium Br |

| Substrate Scope | Aryl Bromides/Iodides | Aryl Chlorides/Bromides/Iodides | NOT COMPATIBLE |

| Nitro Tolerance | Excellent | Excellent | Poor (Reduces NO2) |

| Moisture Sensitivity | Low (Aqueous compatible) | High (Requires anhydrous) | High |

| Primary Use Case | General Synthesis, Scale-up | Difficult/Unreactive Substrates | Do Not Use |

Visualization: Reaction Pathways[1]

Caption: Synthetic pathways for cyclopropylation.[1] Blue/Green paths denote C-C bond formation; Purple denotes C-N bond formation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Standard)

Best for: 1-Bromo-2-fluoro-4-nitrobenzene

Materials:

-

Substrate: 1-Bromo-2-fluoro-4-nitrobenzene (1.0 equiv)

-

Reagent: Cyclopropylboronic acid (1.3 - 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%) OR Pd(dppf)Cl₂ (5 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (10:1 ratio)

Step-by-Step:

-

Setup: Charge a reaction vial with the aryl bromide (1.0 mmol, 220 mg), cyclopropylboronic acid (1.5 mmol, 129 mg), Pd(OAc)₂ (11 mg), PCy₃ (28 mg), and K₃PO₄ (636 mg).

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

-

Reaction: Heat the mixture to 100°C with vigorous stirring for 12–18 hours.

-

Note: Vigorous stirring is critical for the biphasic system.

-

-

Monitoring: Check by TLC or LCMS. Look for the disappearance of the bromide. If protodeboronation is observed (benzene formation), add another 0.5 equiv of boronic acid.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Negishi Coupling (High Reactivity)

Best for: 1-Chloro-2-fluoro-4-nitrobenzene or when Suzuki fails.

Materials:

-

Substrate: 1-Chloro-2-fluoro-4-nitrobenzene (1.0 equiv)

-

Reagent: Cyclopropylzinc bromide (0.5 M in THF, commercially available) (1.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or PepPSI-IPr (2 mol%)

-

Solvent: Anhydrous THF

Step-by-Step:

-

Drying: Flame-dry a Schlenk flask and cool under Argon.

-

Catalyst Loading: Add the aryl chloride (1.0 mmol) and Pd(PPh₃)₄ (58 mg).

-

Solvent: Add anhydrous THF (3 mL).

-

Reagent Addition: Dropwise, add the Cyclopropylzinc bromide solution (3.0 mL, 1.5 mmol) at room temperature.

-

Caution: Organozinc reagents are moisture sensitive. Use a sure-seal bottle and oven-dried needles.

-

-

Reaction: Heat to 60–70°C for 4–8 hours. The reaction is typically faster than Suzuki.

-

Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution (exothermic).

-

Workup: Extract with Et₂O. Wash with water and brine.[2][3]

-

Safety: The quench may release small amounts of cyclopropane gas; perform in a fume hood.

-

Protocol C: SNAr N-Cyclopropylation

Best for: Synthesis of N-cyclopropyl-2-fluoro-4-nitroaniline

Materials:

-

Substrate: 1,2-Difluoro-4-nitrobenzene OR 1-Bromo-2-fluoro-4-nitrobenzene

-

Reagent: Cyclopropylamine (1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Solvent: DMSO or DMF

Step-by-Step:

-

Mixing: Dissolve substrate (1.0 mmol) in DMSO (2 mL).

-

Addition: Add DIPEA (2.0 mmol) followed by Cyclopropylamine (1.2 mmol).

-

Reaction: Stir at RT to 50°C .

-

Selectivity: The 1-position (between F and NO2, or Br) is highly activated. However, in 1,2-difluoro-4-nitrobenzene, the 4-nitro group activates both fluorines. The position para to the nitro is usually more reactive, but the 2-fluoro group activates the 1-position. Verify regioselectivity by NMR.

-

-

Workup: Pour into crushed ice/water. Filter the precipitate.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Conversion (Suzuki) | Protodeboronation of CPBA | Use Cyclopropyl MIDA boronate or add reagent in portions. Switch to anhydrous conditions (using Cs₂CO₃ in Dioxane). |

| Homocoupling (Ar-Ar) | Oxidation of Pd catalyst | Ensure strict Argon purging. Add a scavenger like 1-hexene (rarely needed for this substrate). |

| Regioisomer Mix (SNAr) | Competition between F and NO2 activation | Lower temperature (0°C). Use non-polar solvent (THF) to reduce SNAr rate and improve selectivity. |

| No Reaction (Cl substrate) | C-Cl bond too strong | Switch from Suzuki to Negishi . Use "Buchwald G3" precatalysts (e.g., XPhos Pd G3). |

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Do not distill high-boiling nitro residues to dryness.

-

Organozincs: Pyrophoric or highly flammable. Handle under inert atmosphere.

-

Cyclopropylamine: Toxic and volatile. Use in a well-ventilated fume hood.

References

-

Suzuki-Miyaura Coupling with Cyclopropylboronic Acids

-

Negishi Coupling for Electron-Deficient Arenes

-

General Review of Cyclopropylation Methods

-

SNAr Reactivity of Fluoronitrobenzenes

Sources

- 1. Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. audreyli.com [audreyli.com]

- 5. Cyclopropane synthesis [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Negishi Coupling [organic-chemistry.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sioc.cas.cn [sioc.cas.cn]

- 12. nbinno.com [nbinno.com]

Troubleshooting & Optimization

Minimizing debromination side products in cyclopropyl coupling reactions

A Guide to Minimizing Debromination Side Products

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into a common yet challenging issue in modern synthetic chemistry: the formation of debrominated byproducts during palladium-catalyzed cross-coupling reactions involving cyclopropyl moieties. This resource moves beyond simple protocols to explain the why behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Challenge of Cyclopropyl Bromide Coupling

Cyclopropyl groups are privileged motifs in medicinal chemistry, valued for their ability to introduce conformational rigidity and unique metabolic profiles. However, the palladium-catalyzed cross-coupling of bromocyclopropanes can be plagued by a significant side reaction: hydrodebromination, where the bromine atom is replaced by hydrogen.[1][2] This byproduct not only reduces the yield of the desired product but also complicates purification efforts. Understanding and controlling this side reaction is paramount for efficient synthesis.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the problems you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What is hydrodebromination and why is it a common problem in cyclopropyl coupling reactions?

A1: Hydrodebromination is an undesired side reaction where the C-Br bond of the cyclopropyl bromide is cleaved and replaced with a C-H bond, leading to the formation of a simple cyclopropane byproduct.[1][2] This process competes directly with the desired cross-coupling pathway within the palladium catalytic cycle. Cyclopropyl bromides can be particularly susceptible due to the inherent strain and electronic nature of the cyclopropane ring, which can influence the stability of key intermediates in the catalytic cycle.

The generally accepted mechanism for this side reaction involves the formation of a palladium-hydride species (Pd-H).[3] This species can arise from various sources within the reaction mixture, such as the base, solvent, or even impurities. Once formed, this Pd-H intermediate can participate in a reductive elimination pathway with the cyclopropyl group, yielding the debrominated byproduct and regenerating the Pd(0) catalyst.

Q2: What is the general catalytic cycle and where does the debromination pathway diverge?

A2: The primary catalytic cycle for a typical cross-coupling reaction (e.g., Suzuki-Miyaura) involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The debromination pathway represents a parasitic cycle that branches off after the initial oxidative addition step.

Below is a diagram illustrating the desired productive cycle versus the competing debromination pathway.

Caption: A systematic workflow for troubleshooting high levels of debromination.

Detailed Recommendations & Scientific Rationale

1. Optimize the Base

The choice of base is often the most critical factor. [1][7]Strong, nucleophilic bases, especially alkoxides (e.g., NaOtBu), or those containing residual water or alcohol, can be significant sources of hydride species.

-

Recommendation: Switch to a milder, non-coordinating inorganic base.

-

Rationale: Weaker bases are less likely to generate palladium-hydride species. Bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) are often effective because they are sufficiently basic to facilitate the catalytic cycle but have a lower propensity for generating hydrides. [1][7] 2. Screen Catalyst and Ligand Combinations

The ligand plays a crucial role in modulating the reactivity of the palladium center. The electronic and steric properties of the ligand influence the relative rates of the elementary steps in the catalytic cycle. [2][7]

-

Recommendation: Employ bulky, electron-rich phosphine ligands.

-

Rationale: Ligands such as XPhos, SPhos, and other biaryl phosphines can accelerate the rate of reductive elimination from the Cyclopropyl-Pd(II)-R intermediate. [8][9]This makes the desired product-forming step faster and more competitive against the debromination pathway. These ligands stabilize the low-coordinate palladium species necessary for efficient oxidative addition. [5] 3. Adjust Reaction Temperature

Higher temperatures can accelerate all reaction rates, but they may disproportionately favor side reactions like debromination, which can have a different activation energy than the desired coupling. [2][7][10]

-

Recommendation: Attempt the reaction at a lower temperature (e.g., start at room temperature and incrementally increase to 60-80°C).

-

Rationale: Lowering the temperature can enhance the selectivity of the reaction by disfavoring the undesired debromination pathway. [1]While this may require longer reaction times, the improvement in yield and purity is often a worthwhile trade-off.

4. Scrutinize Reagents and Solvents

Hydride sources can be introduced as impurities. Protic solvents like water or alcohols can also serve as a source of protons or hydrides. [1][2]

-

Recommendation:

-

Use high-purity, anhydrous, and thoroughly degassed solvents (e.g., toluene, dioxane, THF). [2] * Ensure the purity of your cyclopropyl bromide and coupling partner.

-

Verify the quality of your base; some inorganic bases can be hygroscopic.

-

-

Rationale: Removing potential hydride sources is a direct way to inhibit the formation of the Cyclopropyl-Pd(II)-H intermediate. Oxygen can also deactivate the Pd(0) catalyst, leading to sluggish reactions where side pathways become more prominent. [1]

Data Summary: Recommended Starting Conditions

The following table summarizes recommended starting points for optimizing a cyclopropyl coupling reaction to minimize debromination.

| Parameter | Recommended Starting Point | Rationale |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable Pd(0) or Pd(II) precursors. |

| Ligand | XPhos or SPhos (1.5 - 2 mol eq. to Pd) | Bulky, electron-rich ligands that promote fast reductive elimination. [8][9] |

| Base | K₃PO₄ (2.0 - 3.0 equiv.) | Mild, effective, and less prone to generating hydrides. [2][7] |

| Solvent | Toluene or Dioxane (anhydrous, degassed) | Aprotic solvents that do not act as hydride sources. [2] |

| Temperature | 80 °C | A moderate starting temperature to balance reaction rate and selectivity. [7] |

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromocyclopropane

This protocol provides a general, robust starting point for coupling a bromocyclopropane with an arylboronic acid, incorporating best practices to mitigate debromination.

Materials:

-

Bromocyclopropane derivative (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Pd(OAc)₂ (2 mol%)

-

XPhos (4 mol%)

-

K₃PO₄ (powdered, dried, 2.5 equiv)

-

Anhydrous, degassed toluene

Procedure:

-

Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromocyclopropane, arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure the removal of all oxygen.

-

Solvent Addition: Add the anhydrous, degassed toluene via syringe. The typical concentration is 0.1 - 0.5 M with respect to the limiting reagent.

-

Reaction: Place the sealed vessel in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

-

Analysis: Analyze the purified product and any collected fractions by ¹H NMR and/or LC-MS to determine the final yield and the ratio of coupled product to debrominated byproduct.

References

- BenchChem. (n.d.). Preventing debromination in Suzuki coupling of bromo-imidazoles.

- BenchChem. (n.d.). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine.

- BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.

-

MDPI. (2024, April 4). Catalytic Pyrolysis of Waste-Printed Circuit Boards Using a Cu/Fe Bimetal Synergistic Effect to Enhance Debromination. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. Retrieved from [Link]

-

The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jmcct.com [jmcct.com]

- 6. nobelprize.org [nobelprize.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]

- 10. Catalytic Pyrolysis of Waste-Printed Circuit Boards Using a Cu/Fe Bimetal Synergistic Effect to Enhance Debromination [mdpi.com]

Technical Support Center: Purification of Fluoronitrobenzene Isomers

Welcome to the technical support center for the purification of fluoronitrobenzene (FNB) isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating ortho-, meta-, and para-fluoronitrobenzene. These isomers are critical intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, their similar physical properties present significant purification challenges.[3][4]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these separation hurdles. The methodologies and advice presented herein are grounded in established chemical principles and field-proven experience.

Understanding the Challenge: Isomer Properties

The successful separation of FNB isomers hinges on exploiting the subtle differences in their physical properties. The close boiling points of the ortho and para isomers make their separation by standard distillation particularly difficult.[5][6] However, the differences in their melting points and solubility profiles provide avenues for purification by crystallization and chromatography.

| Property | 1-Fluoro-2-nitrobenzene (ortho) | 1-Fluoro-3-nitrobenzene (meta) | 1-Fluoro-4-nitrobenzene (para) |

| Molecular Formula | C₆H₄FNO₂ | C₆H₄FNO₂ | C₆H₄FNO₂ |

| Molecular Weight | 141.10 g/mol [7] | 141.10 g/mol [8] | 141.10 g/mol |

| Melting Point | -9 to -6 °C[7][9][10] | 4 °C[8] | 27-29 °C |

| Boiling Point | ~215 °C (at std. pressure)[7][11] | 200 °C[8] | 205 °C |

| Density | 1.338 g/mL at 25 °C[7] | 1.325 g/mL[8] | 1.33 g/cm³[1] |

| Appearance | Pale yellow to amber liquid[7][10] | - | Pale yellow solid |

Core Purification Methodologies

The choice of purification method is dictated by the isomeric composition of your mixture, the desired purity, and the scale of the separation. The three primary techniques are fractional crystallization, adsorption chromatography, and fractional distillation.

Fractional Crystallization

Principle: This technique exploits differences in the solubility of the isomers in a given solvent at a specific temperature.[12][13][14] By carefully controlling the temperature, one isomer can be selectively crystallized from the solution while the others remain dissolved. The significant difference in melting points between the para isomer (solid at room temperature) and the ortho/meta isomers (liquids or low-melting solids) makes fractional crystallization a particularly effective method for isolating p-fluoronitrobenzene.

-

Solvent Selection: Choose a solvent in which the p-fluoronitrobenzene has lower solubility compared to the other isomers, especially at reduced temperatures. Alcohols (e.g., methanol, ethanol) or hydrocarbon solvents (e.g., hexane) are common starting points.

-

Dissolution: Dissolve the isomeric mixture in a minimal amount of the selected solvent at an elevated temperature to ensure complete dissolution.

-

Controlled Cooling: Slowly cool the solution while stirring gently. The para isomer, having the highest melting point and often lower solubility, should crystallize first. Rapid cooling can lead to the entrapment of impurities.

-

Isolation: Once a significant amount of crystals has formed, isolate them by filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the other isomers.

-

Drying: Dry the purified crystals under vacuum.

-

Purity Analysis: Assess the purity of the isolated isomer using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Recrystallization (Optional): For higher purity, a second recrystallization step may be necessary.

Adsorption Chromatography

Principle: Adsorption chromatography separates compounds based on their differential adsorption to a solid stationary phase.[15][16][17] Isomers are separated based on their varying affinities for the adsorbent, which is typically silica gel or alumina.[15][18] This method is well-suited for separating non-ionic isomers with differing polarities.[15]

-

Stationary Phase Preparation: Pack a glass column with silica gel or alumina as the stationary phase, using a suitable solvent (the mobile phase) to create a uniform slurry.

-

Sample Loading: Dissolve the isomeric mixture in a minimal amount of the mobile phase and carefully load it onto the top of the column.

-